![molecular formula C9H8ClN3 B1405798 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine CAS No. 1355334-50-7](/img/structure/B1405798.png)
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine
Overview
Description
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is a chemical compound with the CAS Number: 1355334-50-7. It has a linear formula of C9 H8 Cl N3 .
Molecular Structure Analysis
The InChI Code of this compound is 1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine is 193.64 .Scientific Research Applications
Pharmacological Significance
The pyrrole moiety, a component of 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine , is known for its diverse biological and medicinal importance. Pyrrole-containing compounds are found in biomolecules like chlorophyll and hemoglobin, playing crucial roles in photosynthesis and oxygen transport . This compound’s structure suggests potential applications in developing pharmacological agents, particularly as a scaffold for creating new drugs with anti-inflammatory, antiviral, and antituberculosis properties .
Anticancer Research
Pyrrole derivatives have been investigated for their anticancer properties. The structural analogs of pyrrole can be designed to target specific cellular mechanisms, potentially leading to the development of novel anticancer agents. The pyrimidine ring in 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine could be modified to enhance its interaction with cancer cell enzymes, thereby inhibiting their growth .
Antiviral Applications
Research has shown that pyrrole analogs can inhibit RNA-dependent RNA polymerase (RdRp) in various viruses, including noroviruses. Given the structural similarity, 4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine could be a candidate for developing antiviral drugs that target RdRp, which is essential for viral replication .
Enzyme Inhibition
Compounds with pyrrole and pyrimidine structures have been shown to inhibit enzymes like protein kinases4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine could be explored for its enzyme inhibition properties, which is beneficial for understanding and treating diseases where enzyme regulation is disrupted .
Mechanism of Action
Target of Action
Pyrrole and its derivatives, which include 4-chloro-6-methyl-2-(1h-pyrrol-1-yl)pyrimidine, have been noted for their potent anticancer activities . They are known to interact with several targets such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase .
Mode of Action
It is known that pyrrole derivatives can inhibit the activity of enzymes such as dihydrofolate reductase, tyrosine kinase, and cyclin-dependent kinase . These enzymes play crucial roles in cell proliferation and survival, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
It is known that pyrrole derivatives can affect various biochemical pathways related to cell proliferation and survival . For example, they can inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides required for DNA replication .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrole derivatives can induce apoptosis, a form of programmed cell death, in cancer cells . This can lead to the reduction of tumor size and potentially to the elimination of the cancer .
Action Environment
It is known that factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of a compound .
properties
IUPAC Name |
4-chloro-6-methyl-2-pyrrol-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMTWZSRVXQOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methyl-2-(1H-pyrrol-1-yl)pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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